molecular formula C6H8N2 B14441276 2-Aziridinecarbonitrile, 1-(2-propenyl)- CAS No. 75984-72-4

2-Aziridinecarbonitrile, 1-(2-propenyl)-

Cat. No.: B14441276
CAS No.: 75984-72-4
M. Wt: 108.14 g/mol
InChI Key: BJLDYFPRUVXRSV-UHFFFAOYSA-N
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Description

2-Aziridinecarbonitrile, 1-(2-propenyl)- is an organic compound characterized by a three-membered aziridine ring with a nitrile group and a propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinecarbonitrile, 1-(2-propenyl)- typically involves the reaction of aziridine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the aziridine to the acrylonitrile, forming the desired product.

Industrial Production Methods

Industrial production of 2-Aziridinecarbonitrile, 1-(2-propenyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aziridine ring and prevent side reactions. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Aziridinecarbonitrile, 1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines, alcohols, and thiols.

Scientific Research Applications

2-Aziridinecarbonitrile, 1-(2-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.

    Medicine: Explored for its potential as an anticancer agent due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Aziridinecarbonitrile, 1-(2-propenyl)- involves the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows the compound to undergo ring-opening reactions, leading to the formation of alkylated products. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid: Similar aziridine ring structure but with a carboxylic acid group.

    2-Aziridinecarbonitrile: Lacks the propenyl substituent, making it less versatile in certain reactions.

    Aziridine-2-carboxamide: Contains an amide group, used in medicinal chemistry.

Uniqueness

2-Aziridinecarbonitrile, 1-(2-propenyl)- is unique due to its combination of the aziridine ring, nitrile group, and propenyl substituent. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

75984-72-4

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

1-prop-2-enylaziridine-2-carbonitrile

InChI

InChI=1S/C6H8N2/c1-2-3-8-5-6(8)4-7/h2,6H,1,3,5H2

InChI Key

BJLDYFPRUVXRSV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC1C#N

Origin of Product

United States

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